7-Hydroxyquinoline

説明

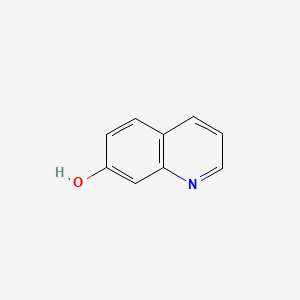

Structure

2D Structure

3D Structure

特性

IUPAC Name |

quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRPPAPDRUBKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060380, DTXSID001316496 | |

| Record name | 7-Quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige powder; [Spectrum MSDS] | |

| Record name | 7-Quinolinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00033 [mmHg] | |

| Record name | 7-Quinolinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

580-20-1, 81123-52-6 | |

| Record name | 7-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Quinolinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2G6YUK7ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Hydroxyquinoline chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a significant building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, synthesis methodologies, and spectral characteristics. Quantitative data is presented in structured tables for ease of reference, and key experimental protocols are detailed. Visual diagrams of synthetic pathways are provided to facilitate understanding.

Chemical and Physical Properties

This compound, also known as 7-quinolinol, is characterized by a quinoline (B57606) structure with a hydroxyl group substituted at the 7-position.[1] It typically appears as a light beige to pale brown or light yellow to brown crystalline powder.[2][3][4][5] This compound serves as a crucial precursor in the synthesis of a variety of functional molecules, including quinolinium dyes.[6]

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [1][3][4][7] |

| Molecular Weight | 145.16 g/mol | [2][3][4][7] |

| Melting Point | 239 - 244 °C | [3][4][7][8] |

| Boiling Point | 312.954 °C at 760 mmHg | [7][8] |

| Density | 1.26 g/cm³ | [7][8] |

| Water Solubility | 454.3 mg/L at 20 °C | [4][7] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695), acetone, DMSO, and Methanol.[1][4][5] | |

| pKa (at 20 °C) | pK₁: 5.48 (+1), pK₂: 8.85 (0) | [4][7] |

| LogP | 1.94040 | [7] |

| Flash Point | 143.07 °C | [7][8] |

| Vapor Pressure | 1.7 x 10⁻⁷ mmHg at 25 °C | [7] |

| Refractive Index | 1.642 | [7] |

Structural Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 580-20-1 | [1][4][7] |

| InChI | InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H | [1][2][4] |

| InChIKey | XCRPPAPDRUBKRJ-UHFFFAOYSA-N | [1][2][4] |

| SMILES | OC1=CC2=C(C=C1)C=CC=N2 | [1] |

| Synonyms | 7-Quinolinol, NSC 87630, quinolin-7-ol | [1][3] |

Synthesis of this compound

Several synthetic routes for this compound have been established. The selection of a particular method often depends on factors such as the availability of starting materials, desired yield, and scalability.

Modified Skraup-Doebner-von Miller Reaction

A classic and versatile method for quinoline synthesis is the Skraup-Doebner-von Miller reaction. For the synthesis of this compound, 3-aminophenol (B1664112) is used as the starting material.[6] An efficient one-pot procedure has been developed starting from 3-N-tosylaminophenol, which avoids the isolation of intermediates and reduces exposure to toxic acrolein.[6][9]

-

Preparation of N-Tosyl-3-aminophenol: To a stirred slurry of 3-aminophenol in dichloromethane (B109758) at -4 °C, tosyl chloride is added portionwise, maintaining the temperature below 5 °C. The solution is stirred at 0-5 °C for 1 hour and then at ambient temperature for 16 hours. Water and hydrochloric acid are then added for workup.[9]

-

Reaction with Acrolein: To a stirred solution of N-tosyl-3-aminophenol and diisopropylethylamine in ethanol cooled to -7 °C, acrolein is added over 1 hour, maintaining a batch temperature of -5 to -10 °C. The mixture is aged at -2 to -10 °C for 4 hours.[9]

-

Cyclization and Hydrolysis: A solution of 6 N HCl is added to the reaction mixture, which is then warmed to 20 °C and stirred for 16 hours. The mixture is further heated to 45 °C and stirred for 4 hours.[9]

-

Deprotection and Isolation: A portion of the resulting solution is cooled to -6 °C, and solid potassium hydroxide (B78521) is added. The mixture is heated at reflux for 24 hours. After cooling, toluene (B28343) and water are added. The pH is adjusted to 7 with 5 N HCl. The resulting solid is isolated by filtration.[9]

Copper-Catalyzed Hydroxylation

Another effective route involves the nucleophilic substitution of a halogen on the quinoline ring. 7-Bromoquinoline (B152726) can be converted to this compound via a copper-catalyzed hydroxylation reaction.[6]

-

In a hydrothermal synthesis reactor, dissolve sodium hydroxide (3 mmol) in water (5 mL).

-

Add 7-bromoquinoline (0.5 mmol), cuprous oxide (0.05 mmol), and white hardwood alcohol (0.05 mmol).

-

Stir the mixture evenly and heat at 130 °C for 6 hours.

-

After cooling, adjust the pH to 8 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

The extract is then concentrated and purified by column chromatography to yield this compound.

Spectral Information

The structural elucidation and characterization of this compound are routinely performed using various spectrometric methods.

Mass Spectrometry (MS)

GC-MS analysis of this compound shows a prominent molecular ion peak at m/z 145, corresponding to its molecular weight.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the structure and purity of this compound. While detailed spectral data is not provided in the cited sources, these techniques are standard for the characterization of such organic molecules.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, particularly the O-H stretching of the hydroxyl group and the C=N and C=C stretching vibrations of the quinoline ring.[11][12]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound derivatives exhibits absorption maxima (λmax) that are influenced by the solvent and substituents. For instance, a derivative, PB-22 this compound isomer, shows λmax at 216 and 293 nm.[13] The electronic transitions in the molecule give rise to these absorptions.[11][14]

Applications and Biological Relevance

This compound is a versatile compound with a range of applications:

-

Chemical Synthesis: It is a key intermediate in the synthesis of pharmaceuticals and other functional molecules.[1][6] For example, it is a precursor for some compounds with potential biological activity.[15]

-

Coordination Chemistry: The ability of this compound to form complexes with metal ions makes it a useful ligand in coordination chemistry.[1]

-

Analytical Chemistry: It can be used as a reagent in analytical chemistry.[1]

-

Biological Activity: Studies have indicated that this compound and its derivatives may possess antimicrobial and antioxidant properties.[1] Some derivatives have been investigated for their interaction with biological targets like epidermal growth factor (EGF) receptors.[16]

Safety and Handling

This compound is considered hazardous and requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical goggles.[17] A respirator may be necessary depending on workplace conditions.[17]

-

First Aid: In case of contact, flush the affected area with plenty of water.[3][17] If inhaled, move to fresh air.[3][17] Seek medical attention if symptoms persist.[3][17]

-

Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly closed container under an inert atmosphere.[4][7][17]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[3][17][18]

References

- 1. CAS 580-20-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 580-20-1 [chemicalbook.com]

- 5. This compound | 580-20-1 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound, CAS No. 580-20-1 - iChemical [ichemical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. lehigh.edu [lehigh.edu]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. benchchem.com [benchchem.com]

- 15. CN112500341B - Synthesis method of this compound-4-carboxylic acid - Google Patents [patents.google.com]

- 16. This compound-(1H)-2-one | 70500-72-0 | FH24500 [biosynth.com]

- 17. This compound(580-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. echemi.com [echemi.com]

7-Hydroxyquinoline CAS 580-20-1 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxyquinoline (CAS 580-20-1)

Introduction

This compound, with the CAS Registry Number 580-20-1, is an aromatic heterocyclic organic compound.[1] It consists of a quinoline (B57606) backbone substituted with a hydroxyl group at the 7-position.[1] This compound and its derivatives are subjects of interest in various fields, including medicinal chemistry and materials science, due to their roles as intermediates in the synthesis of more complex molecules and their ability to act as ligands in coordination chemistry.[1][2] This document provides a comprehensive overview of the physicochemical data for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [1][3][4] |

| Molecular Weight | 145.16 g/mol | [3][4][5][6] |

| Appearance | White to light yellow or beige to pale brown crystalline powder.[3][4][7][8] | [3][4][7][8] |

| Melting Point | 235 - 244 °C | [3][5][7][8] |

| Boiling Point | ~313 °C at 760 mmHg | [5][7][8] |

| Density | 1.26 g/cm³ | [7][8] |

| Flash Point | 143.07 °C | [7][8] |

| Vapor Pressure | 1.7 x 10⁻⁷ mmHg at 25°C; 0.00033 mmHg | [6][7] |

| Refractive Index | 1.642 | [7] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 454.3 mg/L at 20°C | [3][7] |

| Solubility in Organic Solvents | Moderately soluble in ethanol (B145695) and acetone; Slightly soluble in DMSO and Methanol.[1][3][4] | [1][3][4] |

| LogP (Octanol/Water) | 1.35 - 1.94 | [5][7][9] |

| pKa | pK₁: 5.48 (+1); pK₂: 8.85 (0) at 20°C | [3][4][5][7] |

Structural and Spectroscopic Data

| Identifier | Value | Source(s) |

| SMILES | OC1=CC2=C(C=C1)C=CC=N2 | [1] |

| InChI | InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H | [3][4] |

| InChIKey | XCRPPAPDRUBKRJ-UHFFFAOYSA-N | [1][3][4] |

| UV-Vis λmax | 216, 293 nm | [10] |

| Mass Spectrometry | Molecular Ion [M]⁺: 145 | [6] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of physicochemical data. Below are generalized protocols for key analytical techniques used in the characterization of this compound.

Synthesis of this compound

A common laboratory synthesis involves the reaction of 3-aminophenol (B1664112) with acrolein diethyl acetal (B89532), often facilitated by microwave irradiation to improve reaction times and yields.

-

Procedure: 3-aminophenol (4 mmol) and acrolein diethyl acetal (1 mmol) are combined in a round-bottom flask with a suitable solid catalyst. The flask is placed in a microwave reactor equipped with a magnetic stirrer. The reaction mixture is subjected to continuous microwave radiation under reflux conditions for a duration of 1 to 40 minutes.[4]

-

Analysis: Upon completion, the reaction products are analyzed and identified using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the structure and purity of the synthesized this compound.[4]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., DMSO-d₆).[11] The spectra provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.[12]

-

Mass Spectrometry (MS): The exact mass and fragmentation pattern are determined using techniques like GC-MS.[6] In GC-MS, the compound is first separated on a gas chromatography column and then ionized (commonly by electron impact, EI) to produce a mass spectrum that is characteristic of the molecule's structure.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A sample is typically prepared as a KBr pellet.[6] The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds, such as O-H and C=N.[2]

-

UV-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties, a dilute solution of the compound in a suitable solvent (e.g., methanol, chloroform) is prepared. The absorbance is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer to identify the wavelengths of maximum absorbance (λmax).[2][13]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of this compound. A common method involves a C18 or a specialized column (like Primesep 200) with a mobile phase consisting of an acetonitrile-water mixture and an acid modifier like phosphoric acid.[14] Detection is typically performed using a UV detector set to a wavelength where the compound absorbs strongly (e.g., 250 nm).[14]

Visualizations: Workflows and Molecular Properties

Logical Relationship: Tautomeric Equilibrium

In solution, this compound can exist in equilibrium between its phenol (B47542) (7-quinolinol) and keto (7(1H)-quinolinone) tautomeric forms. This equilibrium can be influenced by solvent polarity.[12]

Caption: Tautomeric equilibrium of this compound.

Experimental Workflow: Physicochemical Characterization

The process of characterizing a chemical compound like this compound follows a logical progression from synthesis to detailed analysis.

References

- 1. CAS 580-20-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 580-20-1 | Benchchem [benchchem.com]

- 3. 580-20-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 580-20-1 [chemicalbook.com]

- 5. This compound(580-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound, CAS No. 580-20-1 - iChemical [ichemical.com]

- 9. 7-Quinolinol (CAS 580-20-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 14. sielc.com [sielc.com]

An In-depth Technical Guide to the Synthesis of 7-Hydroxyquinoline from 3-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science, with a primary focus on its preparation from 3-aminophenol (B1664112). This document details the prevalent synthetic methodologies, experimental protocols, and relevant quantitative data. Furthermore, it explores the potential biological significance of this compound by illustrating a relevant signaling pathway.

Introduction

This compound is a crucial building block in the development of novel therapeutic agents and functional materials. Its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of the hydroxyl group at the 7-position offers a key site for further functionalization, making its efficient synthesis a topic of significant interest for researchers in organic synthesis and drug discovery. The Skraup-Doebner-von Miller reaction, a classic and versatile method for quinoline (B57606) synthesis, stands as a primary route to this compound, utilizing 3-aminophenol as the logical starting material.[1]

Synthetic Methodologies

The most prominent and historically significant method for the synthesis of this compound from 3-aminophenol is the Skraup-Doebner-von Miller reaction. This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound, typically generated in situ from glycerol (B35011), in the presence of a strong acid and an oxidizing agent.

Skraup-Doebner-von Miller Reaction

The general transformation for the synthesis of this compound from 3-aminophenol via the Skraup reaction is depicted below:

Reaction Scheme:

Caption: General scheme of the Skraup synthesis of this compound.

The reaction proceeds through several key steps:

-

Dehydration of Glycerol: In the presence of concentrated sulfuric acid and heat, glycerol dehydrates to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of 3-aminophenol undergoes a conjugate addition to acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline derivative.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound. An oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide, is typically used. The reaction is notoriously exothermic and requires careful temperature control.[2]

A modified and often more controlled approach involves the initial protection of the amino group of 3-aminophenol, for instance, as a tosyl derivative. This can lead to a cleaner reaction with higher yields. A one-pot procedure for the preparation of this compound from 3-N-tosylaminophenol has been reported with a 60% isolated yield.[1]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound.

One-Pot Synthesis from 3-N-Tosylaminophenol

This protocol is adapted from a reported one-pot procedure and offers a more controlled route to this compound.

Step 1: Preparation of 3-N-Tosylaminophenol

-

To a stirred slurry of 3-aminophenol in a suitable solvent (e.g., pyridine (B92270) or aqueous sodium hydroxide), add tosyl chloride portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform a standard aqueous workup to isolate the N-tosylated product. This typically involves acidification to precipitate the product, followed by filtration and washing.

Step 2: One-Pot Synthesis of this compound

-

The crude 3-N-tosylaminophenol can be used directly in the next step.

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the 3-N-tosylaminophenol, glycerol, and concentrated sulfuric acid.

-

Add an oxidizing agent, such as nitrobenzene.

-

Heat the mixture cautiously in an oil bath. The reaction is exothermic and may become vigorous. Maintain careful temperature control, typically in the range of 130-150 °C.

-

After the initial exothermic reaction subsides, continue heating for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture and carefully dilute it with water.

-

Neutralize the acidic solution with a concentrated base, such as sodium hydroxide (B78521), until the pH is approximately 8. This will cause the crude this compound to precipitate.

-

Isolate the crude product by filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or water) or by column chromatography on silica (B1680970) gel.

General Protocol for Direct Skraup Synthesis (Adapted from similar syntheses)

This protocol is a general guideline adapted from procedures for similar hydroxyquinolines and may require optimization.

-

In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Slowly add 3-aminophenol to the mixture.

-

Add a moderator, such as ferrous sulfate (B86663) heptahydrate, to control the exothermic nature of the reaction.

-

Heat the mixture gently in a fume hood.

-

Slowly add an oxidizing agent, such as nitrobenzene, through the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature is maintained within a controlled range (e.g., 130-140 °C).

-

After the addition is complete, continue to heat the mixture for an additional 3-4 hours.

-

Allow the mixture to cool and then carefully pour it into a large volume of water.

-

Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until it is strongly alkaline.

-

Isolate the crude this compound by steam distillation or by extraction with an appropriate organic solvent.

-

Further purify the product by recrystallization or column chromatography.

Data Presentation

Reaction Parameters and Yields

| Starting Material | Key Reagents | Reaction Conditions | Product | Yield (%) | Reference |

| 3-N-Tosylaminophenol | Glycerol, H₂SO₄, Oxidizing Agent | One-pot, Reflux | This compound | 60 | [1] |

| p-Aminophenol | Glycerin, H₂SO₄, Nitrotoluenes | 135 °C, 4 hours | 6-Hydroxyquinoline | - | [3] |

Note: The yield for the direct synthesis from 3-aminophenol can vary and is often lower than the protected route due to side reactions and tar formation.

Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~9.6 (br s, 1H, OH), 8.6-8.7 (m, 1H, H-2), 8.2-8.3 (m, 1H, H-4), 7.8-7.9 (d, 1H, H-5), 7.3-7.4 (m, 1H, H-3), 7.1-7.2 (m, 1H, H-6), 7.0-7.1 (d, 1H, H-8) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | ~157 (C-7), ~148 (C-2), ~145 (C-8a), ~136 (C-4), ~128 (C-5), ~122 (C-4a), ~121 (C-3), ~118 (C-6), ~109 (C-8) |

| FTIR (KBr), ν (cm⁻¹) | ~3400-3200 (O-H stretching), ~3100-3000 (aromatic C-H stretching), ~1620-1580 (C=C and C=N stretching), ~1300-1200 (C-O stretching) |

| Mass Spectrometry (EI) | m/z (%): 145 (M⁺, 100), 117 ([M-CO]⁺), 90, 63 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. The provided assignments are based on general quinoline spectra and require experimental confirmation.

Mandatory Visualization

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Skraup-Doebner-von Miller synthesis of this compound.

Caption: Skraup-Doebner-von Miller reaction mechanism workflow.

Potential Signaling Pathway Modulation

While the direct molecular targets of this compound are still under extensive investigation, derivatives of the closely related 8-hydroxyquinoline (B1678124) have been shown to modulate cellular signaling pathways. For instance, a 2-substituted 8-hydroxyquinoline derivative has been reported to stimulate neural stem cell proliferation by modulating reactive oxygen species (ROS) signaling through the NADPH oxidase (Nox) enzyme family.[4] This suggests a potential mechanism by which hydroxyquinoline scaffolds could exert their biological effects.

Caption: Potential ROS signaling modulation by hydroxyquinoline derivatives.

Conclusion

The synthesis of this compound from 3-aminophenol, primarily through the Skraup-Doebner-von Miller reaction, remains a cornerstone for accessing this important heterocyclic scaffold. While the direct reaction can be challenging to control, modifications such as the use of a protected amine offer improved yields and cleaner reaction profiles. The diverse biological activities reported for hydroxyquinoline derivatives underscore the importance of efficient and scalable synthetic routes. Further research into the specific molecular targets and signaling pathways modulated by this compound will undoubtedly open new avenues for its application in drug development and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. A 2-Substituted 8-Hydroxyquinoline Stimulates Neural Stem Cell Proliferation by Modulating ROS Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

One-Pot Synthesis of 7-Hydroxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyquinoline is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, serving as a precursor for a diverse range of biologically active compounds and functional materials.[1] Traditional multi-step syntheses of this key intermediate are often hampered by harsh reaction conditions, the use of toxic reagents, and laborious purification procedures. This technical guide provides a comprehensive overview of modern one-pot synthetic strategies for this compound, emphasizing efficiency, safety, and yield. We present detailed experimental protocols, comparative data in structured tables, and visual representations of reaction pathways and workflows to facilitate practical application in a laboratory setting. The methodologies covered include a modified Skraup-Doebner-von Miller reaction, a three-component synthesis of this compound derivatives, and a copper-catalyzed hydroxylation approach.

Introduction

Quinoline (B57606) and its derivatives are fundamental components in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimalarial, anti-inflammatory, antiviral, and anticancer properties.[2] Specifically, the this compound moiety is a crucial building block for more complex molecules, such as certain alkaloids and quinolinium dyes used as fluorescent probes.[1][3] The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the drug development and chemical synthesis communities. One-pot reactions, which involve the sequential transformation of reactants in a single reactor without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction.[4] This guide focuses on such streamlined approaches to the synthesis of this compound and its derivatives.

One-Pot Modified Skraup-Doebner-von Miller Synthesis

A highly efficient and safer one-pot procedure for the preparation of this compound has been developed, starting from 3-N-tosylaminophenol.[3][4][5][6] This method circumvents the need to isolate intermediates, thereby minimizing exposure to the highly toxic and volatile reagent, acrolein.[3][5] The overall process achieves a respectable isolated yield and produces a product of sufficient purity for subsequent applications.

Reaction Pathway

The synthesis proceeds through a four-step sequence in a single pot, beginning with the Michael addition of 3-N-tosylaminophenol to acrolein, followed by cyclization, dehydration, and finally, deprotection of the tosyl group to yield this compound.

Caption: Workflow for the one-pot synthesis of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-N-Tosylaminophenol | [3][5] |

| Reagents | Acrolein, Diisopropylethylamine, HCl, KOH | [3][5] |

| Solvent | Ethanol (B145695), Toluene (B28343), Water | [3][5] |

| Reaction Time | Michael Addition: 4h; Cyclization/Dehydration: 20h; Deprotection: 24h | [3][5] |

| Temperature | Michael Addition: -10 to -2°C; Cyclization: 20-45°C; Deprotection: Reflux | [3][5] |

| Isolated Yield | 60% | [3][4][5][6] |

Detailed Experimental Protocol

Preparation of N-Tosyl-3-aminophenol: To a stirred slurry of 3-aminophenol (B1664112) (252.7 g, 2.29 mol) and pyridine (B92270) (200 mL, 2.47 mol) in CH2Cl2 (1250 mL) at -4 °C, add tosyl chloride (473.1 g, 2.43 mol) portionwise over 40 minutes, maintaining the reaction temperature below 5 °C.[3] Stir the solution at 0-5 °C for 1 hour and then at ambient temperature for 16 hours.[3] Add water (1000 mL) followed by 12 N HCl (100 mL).[3] Separate the layers and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with water and brine, dry over MgSO4, filter, and concentrate to afford N-Tosyl-3-aminophenol.

One-Pot Synthesis of this compound:

-

To a stirred solution of N-tosyl-3-aminophenol (100.0 g, 379.9 mmol) and diisopropylethylamine (5.0 mL, 28.8 mmol) in ethanol (500 mL) cooled to -7 °C, add acrolein (38 mL, 570.0 mmol) over 1 hour, maintaining the batch temperature between -5 to -10 °C.[3][5]

-

Add a solution of 6 N HCl (128 mL, 768.0 mmol) to the reaction mixture over 15 minutes.[3][5]

-

Warm the reaction mixture to 20 °C and stir for 16 hours, then heat to 45 °C and stir for a further 4 hours.[5]

-

Cool a portion of this solution (containing the intermediate N-tosyl-7-hydroxyhydroquinoline) to -6 °C and add solid KOH (140.0 g, 2.175 mol) over 10 minutes, keeping the temperature below 25 °C.[3][5]

-

Cool the mixture to 15 °C and add toluene (50 mL) and then slowly add water (100 mL), maintaining the temperature below 15 °C.[3][5]

-

Cool the mixture to 0 °C and adjust the pH to 7 with 5 N HCl.[3][5]

-

Stir the resulting suspension for 1 hour at 0-5 °C and isolate the solid product by filtration.[3][5]

One-Pot, Three-Component Synthesis of this compound Derivatives

A facile one-pot, three-component protocol has been developed for the synthesis of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives.[2] This method utilizes inexpensive starting materials and a simple catalyst, offering high atom economy and excellent yields under mild reaction conditions.[2]

Reaction Pathway

The reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, rearrangement, and cyclization.

Caption: Three-component synthesis of this compound derivatives.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Benzaldehyde derivative, Malononitrile, 3-Aminophenol | [2] |

| Catalyst | Ammonium (B1175870) Acetate (30 mol%) | [2] |

| Solvent | Ethanol | [2] |

| Reaction Time | 15–90 minutes (reflux step) | [2] |

| Temperature | Room temperature, then 70°C to reflux | [2] |

| Isolated Yield | 63–97% | [2] |

General Experimental Protocol

-

To a solution of malononitrile (5.0 mmol) and ammonium acetate (30 mol %) in 10 mL of ethanol, add the appropriate benzaldehyde (5.0 mmol) and stir at room temperature for 5–10 minutes to form the intermediate benzylidenemalononitrile as a solid product.[2]

-

Increase the temperature of the reaction mixture to 70 °C to dissolve the intermediate.[2]

-

Once a clear solution is obtained, add a solution of 3-aminophenol (5.0 mmol) in 10 mL of ethanol.[2]

-

Reflux the reaction mixture for 15–90 minutes.[2]

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Isolate the solid product by filtration and wash with cold ethanol.

Copper-Catalyzed Hydroxylation of 7-Bromoquinoline (B152726)

Another effective route to this compound is the nucleophilic substitution of a halogen on the quinoline ring. Specifically, 7-bromoquinoline can be converted to this compound in a copper-catalyzed hydroxylation reaction.[1][7]

Reaction Pathway

Caption: Copper-catalyzed synthesis of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 7-Bromoquinoline | [7] |

| Reagents | Sodium hydroxide (B78521), Copper(I) oxide | [7] |

| Solvent | Water | [7] |

| Reaction Time | 6 hours | [7] |

| Temperature | 130 °C | [7] |

| Isolated Yield | 78% | [7] |

Detailed Experimental Protocol

-

In a 100 mL hydrothermal synthesis reactor, add sodium hydroxide (3 mmol) and water (5 mL), and stir until dissolved.[7]

-

Add 7-bromoquinoline (0.5 mmol) and cuprous oxide (0.05 mmol).[7]

-

Stir the mixture evenly and heat at 130 °C for 6 hours.[7]

-

After cooling, adjust the pH to 8 with dilute hydrochloric acid.[7]

-

Extract the product with ethyl acetate.[7]

-

Concentrate the extract and purify by column chromatography to obtain this compound.[7]

Conclusion

This guide has detailed three distinct and efficient one-pot or direct methods for the synthesis of this compound and its derivatives. The modified Skraup-Doebner-von Miller reaction offers a safe and scalable route to the parent this compound with a good yield. The three-component reaction provides rapid access to a library of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives with high efficiency. Finally, the copper-catalyzed hydroxylation of 7-bromoquinoline presents a high-yielding alternative for the synthesis of the core structure. The choice of method will depend on the specific needs of the researcher, including the desired scale, available starting materials, and target molecular complexity. These methodologies represent a significant advancement over classical, multi-step syntheses, aligning with the principles of green chemistry by reducing waste, time, and exposure to hazardous substances.

References

- 1. benchchem.com [benchchem.com]

- 2. 7-Hydroxy-4-phenyl-1, 2-dihydroquinoline derivatives: synthesis via one-pot, three-component reaction and structure elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 7-hydroxyquinoline and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This compound serves as a crucial heterocyclic building block for a variety of functional molecules, including quinolinium dyes used in fluorescent probes and solar cell sensitizers.[1] Its derivatives are explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This document details key synthetic methodologies, experimental protocols, and characterization techniques essential for researchers in the field.

Core Synthesis Methodologies

The synthesis of the this compound scaffold can be achieved through several established methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline (B57606) ring.

Skraup-Doebner-von Miller Reaction

A foundational and versatile method for quinoline synthesis is the Skraup-Doebner-von Miller reaction. This reaction involves the cyclization of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.[1][4] For the specific synthesis of this compound, 3-aminophenol (B1664112) is the required starting material.[1] The reaction can be notoriously vigorous, but modifications have been developed to improve safety and yields.[5][6] An efficient one-pot procedure has been described starting from 3-N-tosylaminophenol, which reduces exposure to hazardous reagents like acrolein.[7][8]

Caption: Workflow of the Skraup-Doebner-von Miller reaction.

Combes Quinoline Synthesis

The Combes synthesis is another powerful method, typically used to prepare 2,4-substituted quinolines. It involves the acid-catalyzed condensation of an aromatic amine (like 3-aminophenol) with a β-diketone.[9][10] The reaction proceeds through the formation of an enamine intermediate, which then cyclizes under acidic conditions.[10][11]

Caption: Mechanism of the Combes quinoline synthesis.

Synthesis from Halogenated Precursors

An alternative route involves the nucleophilic substitution of a halogen on a pre-formed quinoline ring. For instance, 7-bromoquinoline (B152726) can be converted to this compound via a copper-catalyzed hydroxylation reaction.[1][12] This method is advantageous when the corresponding halogenated quinoline is commercially available or easily synthesized.

Patented Synthesis of this compound-4-carboxylic acid

A specific, multi-step synthesis for this compound-4-carboxylic acid, a key medical intermediate, has been patented.[13] This route starts with 6-bromoisatin (B21408) and proceeds through several intermediates, demonstrating a targeted approach to producing functionalized derivatives.[13] The process involves reactions such as condensation with pyruvic acid, decarboxylation, esterification, amination, deprotection, diazotization, and final hydrolysis.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are based on established procedures.

Protocol 2.1: Modified Skraup Synthesis of this compound

This protocol is a conceptual adaptation intended to be safer than the classic Skraup reaction.

-

Reactant Preparation: To a stirred slurry of 3-aminophenol (1 eq.) in a suitable solvent (e.g., water), slowly add concentrated sulfuric acid (3 eq.) while cooling in an ice bath.[1][5]

-

Addition of Glycerol (B35011): Once the mixture is homogeneous, add glycerol (3 eq.) dropwise, maintaining the temperature below 120°C.

-

Oxidizing Agent: Add a mild oxidizing agent, such as nitrobenzene (B124822) or arsenic acid, portion-wise.

-

Reaction: Heat the mixture to 130-140°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., NaOH solution) to pH 8.[12]

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1][12] Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2.2: Copper-Catalyzed Hydroxylation of 7-Bromoquinoline[12]

-

Reaction Setup: In a hydrothermal synthesis reactor, add 7-bromoquinoline (0.5 mmol), cuprous oxide (0.05 mmol), sodium hydroxide (B78521) (3 mmol), and water (5 mL).[12]

-

Reaction: Stir the mixture evenly and heat at 130°C for 6 hours.[12]

-

Workup: After cooling, adjust the pH of the reaction mixture to 8 with dilute hydrochloric acid.[12]

-

Extraction: Extract the product with ethyl acetate.[12]

-

Purification: Concentrate the extract and purify the residue by column chromatography to yield this compound.[12]

Protocol 2.3: Synthesis of this compound-4-carboxylic acid[13]

-

Step 1: Mix 6-bromoisatin, 15% NaOH, and pyruvic acid. Heat the mixture at 100°C for 3 hours. Cool to 0°C, dilute with water, and then acidify with concentrated hydrochloric acid. Filter the solid, wash with water, and dry to obtain 7-bromoquinoline-2,4-carboxylic acid.[13]

-

Subsequent Steps: This intermediate is then carried through a series of reactions including decarboxylation with nitrobenzene, esterification with methanol (B129727), amination using Boc-protected amine, deprotection, diazotization in concentrated sulfuric acid, and finally, hydrolysis in aqueous sodium hydroxide to yield the target this compound-4-carboxylic acid.[13]

Characterization of this compound Derivatives

Once synthesized, the identity and purity of the derivatives must be confirmed using a combination of spectroscopic and analytical techniques.

Caption: General workflow for the characterization of synthesized compounds.

Spectroscopic Data

Spectroscopic methods provide detailed information about the molecular structure.

Table 1: Summary of Synthesis Methods

| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Typical Yields |

| Skraup-Doebner-von Miller | 3-Aminophenol, α,β-unsaturated carbonyl | H₂SO₄, Oxidizing Agent | Substituted 7-Hydroxyquinolines | 20-60%[5][7] |

| Combes Synthesis | 3-Aminophenol, β-Diketone | Acid catalyst (e.g., H₂SO₄, PPA) | 2,4-Disubstituted 7-Hydroxyquinolines | Varies |

| Copper-Catalyzed Hydroxylation | 7-Bromoquinoline | Cu₂O, NaOH | This compound | ~78%[12] |

Table 2: Typical Spectroscopic Data for the this compound Scaffold

| Technique | Feature | Typical Range/Value | Interpretation |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.8 ppm | Protons on the quinoline ring system.[14] |

| Phenolic Proton (OH) | δ 9.5 - 10.5 ppm (variable) | Labile proton of the hydroxyl group. | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | Carbons of the bicyclic aromatic system.[15] |

| FT-IR | O-H Stretch (phenolic) | 3200 - 3600 cm⁻¹ (broad) | Hydroxyl functional group.[15][16] |

| C=N Stretch | 1610 - 1640 cm⁻¹ | Imine bond within the pyridine (B92270) ring.[15] | |

| Aromatic C=C Stretch | 1500 - 1600 cm⁻¹ | Aromatic ring vibrations.[15] | |

| Mass Spec. | Molecular Ion Peak (M+) | Calculated M.W. | Confirms the molecular weight of the compound.[16] |

Analytical Characterization Protocols

-

Sample Preparation: For NMR, dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For FT-IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve a small amount of sample in a suitable volatile solvent like methanol or acetonitrile.[14]

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

-

MS: Analyze the sample using techniques like Electrospray Ionization (ESI) to obtain the mass-to-charge ratio.[17]

-

FT-IR: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

-

Purity Assessment: Determine the melting point of the crystalline solid and compare it to literature values. A sharp melting point range is indicative of high purity.

This guide provides the foundational knowledge for the synthesis and characterization of this compound derivatives, equipping researchers with the necessary protocols and data to advance their work in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One moment, please... [iipseries.org]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CN112500341B - Synthesis method of this compound-4-carboxylic acid - Google Patents [patents.google.com]

- 14. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity | MDPI [mdpi.com]

The Photophysical intricacies of 7-Hydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core photophysical properties of 7-Hydroxyquinoline (7-HQ), a molecule of significant interest in fluorescence spectroscopy, materials science, and pharmaceutical research. Its unique solvent-dependent fluorescence characteristics, primarily governed by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), make it a versatile probe and a subject of fundamental scientific inquiry. This document outlines its key photophysical parameters, details the experimental protocols for their measurement, and visually represents the underlying molecular processes and experimental workflows.

Core Photophysical Properties of this compound

The photophysics of this compound are profoundly influenced by its molecular environment, particularly the solvent. The molecule can exist in several forms, including a neutral species, a cation (protonated nitrogen), an anion (deprotonated hydroxyl group), and a tautomer, each with distinct absorption and emission characteristics.[1] In many solvents, 7-HQ exhibits dual fluorescence, a consequence of the excited-state intramolecular proton transfer (ESIPT) process.[2]

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the quinoline (B57606) nitrogen atom increase.[2] In protic solvents, this facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom, leading to the formation of an excited-state keto-tautomer. This tautomer then relaxes to the ground state, emitting light at a longer wavelength (a larger Stokes shift) compared to the locally excited enol form. In aprotic solvents, this process is often suppressed, leading to a more dominant emission from the enol form.[1]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for this compound and its derivatives in various solvents. These parameters include the absorption maximum (λabs), emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

| Compound | Solvent | λabs (nm) | λem (nm) | ΦF | τF (ns) | Reference |

| This compound | Acetonitrile | ~330 (N), ~350 (C) | 350-400 (N), 530 (T) | - | - | [1] |

| This compound | Water (pH 6-7) | ~330 (N), ~400 (T) | - | - | - | [1] |

| This compound | Water (pH 1-2) | ~350 (C) | - | - | - | [1] |

| This compound | Water (pH 11-12) | ~360 (A) | - | - | - | [1] |

| This compound | Methanol | - | 350-400 (N), 530 (T) | - | - | [3] |

| 7-Hydroxy-2,4-dimethylquinoline | - | - | - | - | - | [1] |

Note: (N) - Neutral, (C) - Cationic, (A) - Anionic, (T) - Tautomer, (N) - Excited-state Enol, (T) - Excited-state Tautomer. Data for quantum yields and lifetimes are not consistently available across all cited sources for 7-HQ in these specific solvents.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount. The following sections detail the standard methodologies for the characterization of this compound.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar absorption coefficient (ε).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required. Matched quartz cuvettes with a 1 cm path length are typically used.[4]

-

Sample Preparation: A stock solution of this compound is prepared in the desired spectroscopic grade solvent at a concentration of approximately 1 mM.[4] This stock solution is then diluted to a final concentration that yields an absorbance maximum between 0.1 and 1.0.[4]

-

Measurement Procedure:

-

The spectrophotometer is powered on and the lamps are allowed to warm up for at least 30 minutes.[4]

-

A baseline is recorded with a cuvette containing the pure solvent.

-

The absorption spectrum of the 7-HQ solution is recorded over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorption (λmax) is identified from the spectrum.

-

The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration of the solution.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectra, determine the emission maximum (λem), and assess the fluorescence quantum yield and lifetime.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon arc lamp) and a sensitive detector is used. Quartz cuvettes are required for sample analysis.

-

Sample Preparation: Solutions are prepared in spectroscopic grade solvents with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[1]

-

Measurement Procedure:

-

The excitation wavelength (λex) is set to the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

The emission spectrum is recorded over a wavelength range that is broader than the expected emission.

-

A solvent blank is measured to account for any background fluorescence.

-

The emission maximum (λem) is determined from the corrected emission spectrum.

-

Fluorescence Quantum Yield (ΦF) Determination

The relative quantum yield is a commonly used method that compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.

-

Materials: A standard fluorophore with a known quantum yield in the same or a similar solvent is required (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).[4]

-

Procedure:

-

Prepare a series of solutions of both the 7-HQ sample and the standard with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.[4]

-

Measure the absorption and fluorescence emission spectra for all solutions under identical instrumental conditions.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard)

where m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

For absolute quantum yield measurements, a fluorometer equipped with a calibrated integrating sphere is used.[1] This method directly measures the ratio of emitted to absorbed photons.[1]

Visualizing Molecular Processes and Workflows

Excited-State Intramolecular Proton Transfer (ESIPT) in this compound

The ESIPT process is a fundamental photochemical reaction that dictates the fluorescence properties of 7-HQ. The following diagram illustrates the key steps involved.

Caption: The ESIPT pathway in this compound.

Experimental Workflow for Photophysical Characterization

The systematic characterization of the photophysical properties of a molecule like 7-HQ follows a well-defined workflow, from sample preparation to data analysis and interpretation.

Caption: General workflow for photophysical characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fluorescence and Phosphorescence of 7-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of 7-hydroxyquinoline (7-HQ), a versatile heterocyclic compound with significant applications in fluorescence sensing, bioimaging, and as a scaffold in drug development. This document details the core principles governing its fluorescence and phosphorescence, the profound influence of its environment on its emissive properties, and standardized protocols for its characterization.

Core Photophysical Principles of this compound

This compound's luminescence is dictated by the interplay of its electronic structure and its interaction with the surrounding environment. The presence of both a hydroxyl group (a proton donor) and a quinoline (B57606) nitrogen atom (a proton acceptor) within the same molecule gives rise to complex and fascinating photophysical behavior, most notably Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of a photon, the 7-HQ molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, several relaxation pathways are possible:

-

Fluorescence: The molecule can return to the ground state by emitting a photon. This process is typically fast, occurring on the nanosecond timescale.

-

Internal Conversion (IC): A non-radiative decay process where the molecule transitions to a lower electronic state of the same spin multiplicity without emitting a photon.

-

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁), which has a different spin multiplicity. This process is crucial for phosphorescence.

-

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the hydroxyl group and the basicity of the quinoline nitrogen increase. This facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom, forming a transient keto-tautomer. This tautomer is also in an excited state and can exhibit its own distinct fluorescence at a longer wavelength (a larger Stokes shift) before relaxing to its ground state.

The efficiency of these competing pathways determines the overall fluorescence and phosphorescence characteristics of 7-HQ.

Data Presentation: Photophysical Properties of this compound and its Analogs

The following tables summarize key quantitative data for this compound and some of its derivatives. It is important to note that these values are highly dependent on the solvent, pH, and temperature.

Table 1: Fluorescence Properties of this compound and its Tautomer

| Species | Solvent | Excitation (nm) | Emission (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) | Reference |

| 7-HQ (Enol form) | Aprotic Solvents | ~310-330 | ~350-400 | Varies | Varies | [1] |

| 7-HQ (Keto-tautomer) | Protic Solvents (e.g., Methanol) | ~310-330 | ~515-530 | Varies | Rise time: 350 ps - 1.4 ns | [2] |

| 7-HQ (in water) | Water | 400 | Green Emission | - | 2.60 ± 0.01 ns | [3] |

Table 2: Fluorescence Properties of Selected this compound Analogs

| Compound | Solvent/Conditions | Excitation (nm) | Emission (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| 7-Hydroxy-2,4-dimethylquinoline | Aqueous Buffer | - | - | 0.26 | [1] |

Note on Phosphorescence Data: Extensive literature searches did not yield specific quantitative data (quantum yield, lifetime) for the phosphorescence of this compound itself. This is likely due to the high efficiency of competing deactivation pathways such as ESIPT and fluorescence. However, to provide context, data for a related quinoline compound, tris(8-hydroxyquinoline)aluminum (Alq3), which is known to exhibit phosphorescence, is presented in the relevant section.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of 7-HQ relative to a known standard.[4]

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol (B145695), water)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of 7-HQ and the fluorescence standard in the desired solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions. Note the absorbance at the excitation wavelength to be used for fluorescence measurements.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 310 nm).

-

Record the fluorescence emission spectrum for each solution of the sample and the standard, ensuring identical instrument settings (e.g., excitation and emission slit widths).

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the 7-HQ solutions and the standard solutions.

-

Determine the slope of the linear fit for each plot.

-

Calculate the fluorescence quantum yield of 7-HQ (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

where:

-

Φ is the fluorescence quantum yield.

-

Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

'sample' refers to 7-HQ and 'std' refers to the standard.

-

Measurement of Phosphorescence

Due to the typically low quantum yield and long lifetime of phosphorescence, its measurement requires specific instrumentation and conditions to minimize quenching from oxygen and other competing processes.

Materials:

-

This compound

-

Spectroscopic grade solvent that forms a clear glass at low temperatures (e.g., ethanol, EPA: diethyl ether, isopentane, and ethanol in a 5:5:2 ratio).

-

Liquid nitrogen

-

Dewar flask for sample cooling

-

Spectrofluorometer with a phosphorescence mode (typically equipped with a pulsed excitation source and a time-gated detector or rotating choppers).

Procedure:

-

Sample Preparation: Prepare a solution of 7-HQ in the chosen solvent in a quartz tube suitable for low-temperature measurements.

-

Deoxygenation: Deoxygenate the sample solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. This is crucial as oxygen is an efficient quencher of triplet states.

-

Sample Cooling: Carefully immerse the sample tube in the liquid nitrogen-filled Dewar until it is completely frozen and forms a clear, rigid glass.

-

Phosphorescence Measurement:

-

Place the Dewar with the frozen sample into the sample compartment of the spectrofluorometer.

-

Set the instrument to phosphorescence mode. This will introduce a delay between the excitation pulse and the start of signal acquisition to allow for the decay of short-lived fluorescence.

-

Acquire the phosphorescence emission spectrum by scanning the emission monochromator while exciting at a fixed wavelength.

-

To measure the phosphorescence lifetime, set the emission monochromator to the peak of the phosphorescence spectrum and record the decay of the emission intensity over time after the excitation pulse.

-

-

Data Analysis: The phosphorescence lifetime (τp) is typically determined by fitting the decay curve to an exponential function. The quantum yield can be determined using an integrating sphere at low temperatures, though this is a more complex procedure.

Visualizations of Key Concepts and Processes

Jablonski Diagram for this compound

Caption: A simplified Jablonski diagram illustrating the electronic transitions of this compound.

Excited-State Intramolecular Proton Transfer (ESIPT) Pathway

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) pathway in this compound.

Experimental Workflow for Fluorescence Analysis

Caption: A typical experimental workflow for determining the fluorescence quantum yield of 7-HQ.

Conceptual Application in Drug Delivery

References

An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 7-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excited-state intramolecular proton transfer (ESIPT) phenomenon observed in 7-Hydroxyquinoline (7-HQ). 7-HQ is a fascinating molecule that serves as a model system for studying proton transfer processes, which are fundamental to many chemical and biological systems. Its unique photophysical properties, characterized by a large Stokes shift upon tautomerization, make it a valuable scaffold for developing fluorescent probes and sensors.

The Core Mechanism of ESIPT in this compound

In its ground state, this compound primarily exists in the enol (E) form. Upon photoexcitation to the first excited singlet state (E), a rapid intramolecular proton transfer occurs from the hydroxyl group (-OH) to the quinoline (B57606) nitrogen atom. This process is often mediated by solvent molecules, particularly in protic environments, and leads to the formation of an excited-state keto-tautomer (K).[1][2] This tautomer is responsible for the characteristic, largely Stokes-shifted fluorescence. The molecule then relaxes to the ground-state keto form (K) before rapidly reverting to the more stable enol ground state (E). This four-level photochemical cycle is the cornerstone of the ESIPT process in 7-HQ.

In aqueous solutions, the mechanism can be more complex, involving stepwise proton transfer through anionic and zwitterionic intermediates.[3][4] The relative populations of the different ground-state species (normal, zwitterionic) can also be solvent-dependent.[4][5]

// Transitions E -> E_star [label="Absorption\n(λ_abs)", color="#4285F4"]; E_star -> K_star [label="ESIPT\n(k_ESIPT)", color="#EA4335"]; K_star -> K [label="Fluorescence\n(λ_em, tautomer)", color="#34A853"]; E_star -> E [label="Fluorescence\n(λ_em, normal)", color="#34A853", style=dashed]; K -> E [label="Back Proton\nTransfer (fast)", color="#FBBC05"]; } Figure 1: General ESIPT photocycle in this compound.

In protic solvents like water and alcohols, the ESIPT process in 7-HQ is often facilitated by a hydrogen-bonding bridge formed by solvent molecules.[6] This solvent-assisted proton transfer is a key aspect of its photophysics. In some cases, a minimum number of solvent molecules, such as three water molecules, are necessary to create a stable "solvent wire" to shuttle the proton from the hydroxyl group to the nitrogen atom.[4]

Quantitative Photophysical Data

The photophysical properties of this compound are highly sensitive to its environment, particularly the solvent. The following tables summarize key quantitative data from various studies.

Table 1: Absorption and Emission Maxima of this compound Species

| Species | Solvent/Environment | Absorption Max. (nm) | Emission Max. (nm) | Reference |

| Normal (Enol) | RTILs | ~320-330 | ~360 | [1] |

| Normal (Enol) | Acetonitrile | - | ~360 | [1] |

| Tautomer | RTILs with Methanol (B129727) | - | ~540 | [1] |

| Normal (N) | Water (pH 7) | ~315 | ~360 | [3] |

| Intermediate | Water (pH 7) | - | ~450 | [3] |

| Tautomer (T) | Water (pH 7) | - | ~600 | [3] |

| Zwitterion | Aqueous Media | Present | Observed | [4] |

Table 2: Time-Resolved Fluorescence and Proton Transfer Kinetics

| Process | Solvent/Environment | Time Constant | Reference |

| Enol-deprotonation | Water | 40 ps | [3] |

| Enol-deprotonation | β-Cyclodextrin | 170 ps | [3] |

| Imine-protonation of Anion | Water | 160 ps | [3] |

| Imine-protonation of Anion | β-Cyclodextrin | 85 ps | [3] |

| Tautomer Fluorescence Rise Time | RTILs with Methanol | 350 ps - 1.4 ns | [7] |

| Deuteron transfer (Neutral to Zwitterionic) | Deuterated Methanol | 330 ps | [8] |

| Deuteron transfer (Cationic to Zwitterionic) | Deuterated Methanol | 170 ps | [8] |

| Deuteron transfer (Anionic to Zwitterionic) | Deuterated Methanol | 600 ps | [8] |

Experimental Protocols

The investigation of ESIPT in this compound relies on a combination of steady-state and time-resolved spectroscopic techniques, often complemented by computational chemistry.

Steady-State Absorption and Fluorescence Spectroscopy

This is the foundational experimental approach to characterize the ground and excited states of 7-HQ in different environments.

-

Objective: To determine the absorption and emission maxima of the normal and tautomer forms and to assess the influence of solvent polarity and hydrogen bonding on the electronic transitions.

-

Sample Preparation: Solutions of 7-HQ are prepared in spectroscopic grade solvents at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation and inner filter effects. For studies involving solvent mixtures or additives (e.g., methanol in ionic liquids), precise concentrations are prepared.

-

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectra. A spectrofluorometer is used to measure the fluorescence emission and excitation spectra.

-

Procedure:

-

Record the absorption spectrum of 7-HQ in the solvent of interest to identify the absorption maxima.

-

Set the excitation wavelength at or near the absorption maximum of the enol form (e.g., 320-330 nm).

-

Scan the emission spectrum over a wide range (e.g., 340-700 nm) to observe the fluorescence from both the normal and tautomer species.

-

To confirm the origin of the emission peaks, record the excitation spectrum while monitoring the emission at the maxima of the normal and tautomer fluorescence bands.

-

Time-Resolved Fluorescence Spectroscopy

This technique is crucial for elucidating the dynamics of the excited-state processes, including the rates of proton transfer and the lifetimes of the excited species. Time-Correlated Single Photon Counting (TCSPC) is a commonly employed method.

-

Objective: To measure the fluorescence decay kinetics of the normal and tautomer forms and to determine the time constants for the ESIPT process.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Procedure:

-

Excite the sample with short light pulses at a wavelength where the enol form absorbs.

-

Collect the fluorescence emission at the characteristic wavelengths of the normal and tautomer forms using appropriate filters or a monochromator.

-

The time delay between the excitation pulse and the detection of the first fluorescence photon is measured repeatedly to build up a histogram of photon arrival times.

-

The resulting fluorescence decay curves are then fitted to exponential functions to extract the fluorescence lifetimes and rise times. For a system with ESIPT, the decay of the normal form is often linked to the rise time of the tautomer form.

-

Femtosecond Transient Absorption Spectroscopy

This powerful technique allows for the direct observation of the excited-state species and their evolution on ultrafast timescales.

-